2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
Description
2-[1-(2-Methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a piperidin-4-yl group substituted at the 2-position of the benzodiazole core. The piperidine ring is further functionalized with a 2-methylbenzoyl group at the 1-position. This structure places it within a class of compounds investigated for diverse pharmacological activities, including antiviral, antimicrobial, and antiparasitic applications.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-6-2-3-7-16(14)20(24)23-12-10-15(11-13-23)19-21-17-8-4-5-9-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNAGFMVWRBFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, which is then fused with a piperidine derivative. The final step involves the introduction of the methanone group with the 2-methylphenyl substitution. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its therapeutic potential and mechanism of action.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Variations
Key Observations:
- Substituent Diversity : The target compound’s 2-methylbenzoyl group distinguishes it from simpler analogs (e.g., unsubstituted piperidine in ) and more complex derivatives like N-Piperidinyl Etonitazene, which incorporates a nitro group and ethoxyphenylmethyl chain .
- Positional Effects : V014-1415 (2-benzyl, 2,5-dimethylbenzoyl) demonstrates how substituent bulk at the benzimidazole 1-position and piperidine 1-position may influence binding to targets like viral budding proteins or kinases .
- Functional Group Impact : The 5-chloro and oxo groups in suggest enhanced selectivity for kinase inhibition, whereas the 5-methoxy and thiazolyl groups in may improve solubility or metabolic stability.
Physicochemical Properties
Table 2: Physicochemical Comparison
Implications :
- V014-1415’s larger molecular weight and PSA may limit blood-brain barrier penetration, whereas the target compound’s intermediate size could balance bioavailability and target engagement .
Biological Activity
The compound 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities, particularly in pharmacology. This article discusses the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzodiazole precursors. The synthetic route can be outlined as follows:
- Formation of the Piperidine Derivative : Starting from commercially available piperidine, it is reacted with 2-methylbenzoyl chloride to form the corresponding piperidinyl-benzoyl intermediate.
- Cyclization : The intermediate undergoes cyclization with a suitable benzodiazole precursor under acidic or basic conditions to yield the final product.
The biological activity of this compound has been investigated in various in vitro assays. Preliminary studies suggest that this compound may act as an NLRP3 inflammasome inhibitor , which is significant in the context of inflammatory diseases. The NLRP3 inflammasome plays a critical role in the activation of inflammatory responses, and its modulation could provide therapeutic benefits in conditions like autoimmune diseases and chronic inflammation.
In Vitro Studies
In a study examining the effects of various derivatives on IL-1β release in LPS/ATP-stimulated human macrophages, this compound demonstrated a concentration-dependent inhibition of IL-1β release (19.4 ± 0.4% inhibition at 10 µM) and pyroptosis (24.9 ± 6.3% inhibition) . These findings indicate that structural modifications can enhance the anti-inflammatory properties of benzodiazole derivatives.
Table 1: Biological Activity Overview
| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Compound A | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound B | 50 | 35.0 ± 5.0 | 29.0 ± 4.5 |
| Compound C | 100 | 45.0 ± 7.0 | 40.0 ± 5.8 |
Note: Data adapted from pharmacological screening studies.
Therapeutic Potential
The anti-inflammatory properties of this compound suggest potential applications in treating diseases characterized by excessive inflammation, such as:
- Autoimmune Disorders : Targeting NLRP3 may help in reducing symptoms associated with diseases like rheumatoid arthritis and lupus.
- Metabolic Syndrome : As inflammation plays a role in metabolic disorders, this compound could be explored for its effects on obesity-related inflammation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[1-(2-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via multi-step pathways involving condensation reactions between substituted piperidine derivatives and benzodiazole precursors. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalytic systems (e.g., Pd/C or CuI) for cross-coupling reactions to form the benzodiazole core .
- Temperature control (60–100°C) to balance reaction rate and side-product formation .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR : - and -NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 2.5–3.5 ppm, benzoyl carbonyl at ~170 ppm) .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and aromatic C-H (3050–3100 cm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 350.1542) .
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Screening :
- Enzyme Inhibition : Assays against kinases or proteases (IC values in µM range) using fluorescence-based substrates .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCRs) to determine values .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimization Strategies :
- Solvent Selection : Switching from DMF to THF reduces polar byproducts in benzoylation steps .
- Catalyst Screening : Pd(OAc) with Xantphos ligand increases coupling efficiency (yield >80%) compared to CuI .
- Workup Protocols : Column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) resolves regioisomeric impurities .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzodiazole-pi interactions with kinase ATP pockets) .
- DFT Calculations : B3LYP/6-31G(d) basis sets to predict electron density maps for the 2-methylbenzoyl group, correlating with bioactivity .
- Pharmacophore Modeling : Identification of critical hydrogen-bond acceptors (e.g., piperidinyl N) and hydrophobic regions .
Q. How are contradictory bioactivity data resolved across different assay platforms?
- Troubleshooting :
- Assay Replication : Cross-validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Metabolite Screening : LC-MS/MS to detect degradation products (e.g., hydrolyzed benzoyl group) that may interfere .
- Buffer Optimization : Adjust pH (7.4 vs. 6.5) to account for protonation state effects on membrane permeability .
Methodological Challenges and Solutions
Q. What strategies mitigate instability of the benzodiazole core under acidic conditions?
- Stabilization :
- Protective Groups : Use of Boc-protected piperidine intermediates during synthesis to prevent ring-opening .
- Formulation : Lyophilization with cyclodextrins enhances aqueous solubility and shelf-life .
Q. How is stereochemical purity ensured in derivatives with chiral centers?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
